花青素3-木糖基(阿魏酰葡萄糖基)半乳糖苷

描述

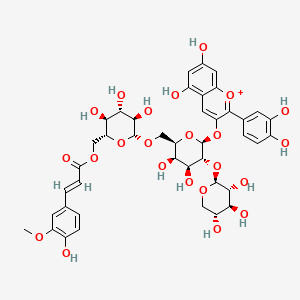

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside is a type of anthocyanin, a class of dietary polyphenols . It is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism, and its metabolites enter the bloodstream . The metabolites of this compound possess health benefits such as antioxidant, cardio-protective, anti-inflammatory, neuroprotective, anti-cancer, anti-diabetic, and anti-thrombotic activities .

Synthesis Analysis

The synthesis of Cyanidin 3-xylosyl(feruloylglucosyl)galactoside involves several genes related to anthocyanin synthesis . The RNA-sequencing analysis showed that DcMYB6 and DcMYB7 had a genotypic dependent expression and they are likely involved in the regulation of anthocyanin biosynthesis .Molecular Structure Analysis

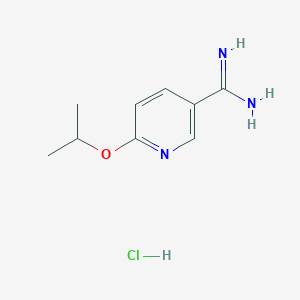

The molecular structure of Cyanidin 3-xylosyl(feruloylglucosyl)galactoside is complex, with a flavylium (2-phenyl-1-benzopyrilium) nucleus . The maximum absorption of its flavylium nucleus is related to its B-ring hydroxylation pattern .Chemical Reactions Analysis

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside undergoes biotransformation, absorption, and decomposition processes . It is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism, and its metabolites enter the bloodstream .科学研究应用

食品工业:天然色素

花青素类物质,如花青素3-木糖基(阿魏酰葡萄糖基)半乳糖苷,被广泛用作食品工业中的天然色素。它们为合成染料提供了一种更健康的替代方案,而合成染料通常与健康风险相关联。 随着消费者越来越注重健康,对天然色素的需求正在上升 .

农业研究:作物改良

研究表明,像乙烯利这样的处理可以提高黑胡萝卜等作物中花青素的含量。 这不仅提高了作物的营养价值和颜色强度,而且也对从植物生物量中生产颜色的更高盈利能力具有意义 .

制药:抗氧化特性

花青素的抗氧化特性在药物研究中引起了极大的兴趣。 它们可以中和自由基,从而有可能降低患癌症、心血管疾病和与年龄相关的疾病等慢性疾病的风险 .

化妆品:紫外线防护和抗衰老

在化妆品行业,花青素的紫外线防护和抗衰老功效被利用在各种护肤产品中。 它们减轻氧化应激的能力使它们适合于旨在保护皮肤免受阳光伤害并减缓衰老过程的配方 .

营养保健品:健康补充剂

作为膳食补充剂,花青素因其潜在的健康益处而被推销。 据信它们可以改善视力和神经健康,帮助控制体重,并增强整体健康 .

生物技术:基因表达研究

花青素可以作为植物中与胁迫反应相关的基因表达的指示剂。 对花青素生物合成(包括花青素3-木糖基(阿魏酰葡萄糖基)半乳糖苷)的研究可以提供对植物胁迫生理学以及乙烯在花青素合成中的作用的见解 .

作用机制

Target of Action

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside is a type of anthocyanin, a class of compounds with potent antioxidant properties . The primary targets of this compound are the biosynthetic genes involved in the anthocyanin pathway . These genes are responsible for the synthesis and accumulation of anthocyanins, which are used as natural red, blue, and purple food colorants .

Mode of Action

The interaction of Cyanidin 3-xylosyl(feruloylglucosyl)galactoside with its targets results in the upregulation of the anthocyanin biosynthetic genes . This upregulation leads to an increase in anthocyanin content, with studies showing an approximately 25% increase in anthocyanin content in ethephon-treated carrot plants .

Biochemical Pathways

The compound affects the phenylpropanoid pathway, specifically the branch responsible for anthocyanin synthesis . The activation of this pathway is associated with the increased expression of the anthocyanin biosynthetic genes, including PAL1, PAL3, F3H1, DFR1, and LDOX2 . The downstream effects include the synthesis and accumulation of anthocyanins, which contribute to the coloration of plants .

Pharmacokinetics

It’s known that glycosyl addition improves the stability of anthocyanidins , which could potentially enhance the bioavailability of Cyanidin 3-xylosyl(feruloylglucosyl)galactoside.

Result of Action

The result of the compound’s action is the enhanced content of anthocyanins in plants . This is of economic importance as increased pigment concentration per unit of biomass implies improved profitability parameters in food color production . Moreover, anthocyanins are known to possess health benefits such as antioxidant, cardio-protective, anti-inflammatory, neuroprotective, anti-cancer, anti-diabetic, and anti-thrombotic activities .

Action Environment

Environmental factors such as the application of ethephon, an ethylene-generating compound, can influence the action of Cyanidin 3-xylosyl(feruloylglucosyl)galactoside . Ethephon treatment has been shown to enhance anthocyanin content in black carrots . Additionally, a correlation has been proposed between ethylene and sugar contents and the induction of anthocyanin synthesis .

未来方向

The future directions for research on Cyanidin 3-xylosyl(feruloylglucosyl)galactoside could include exploring methods for enhancing its bioavailability . This could involve the use of lipid-, polysaccharide-, protein-, and nanocapsule-associated conjugates to achieve targeted delivery with enhanced bioaccessibility and controlled release .

生化分析

Biochemical Properties

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside interacts with various enzymes and proteins in biochemical reactions. It is synthesized through a common biosynthesis pathway involving the enzyme galactosyltransferase, which uses uridine diphosphate galactose (UDP-galactose) and cyanidin as substrates .

Cellular Effects

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside has been shown to have various effects on cells. It has antioxidant properties and other health effects, including anti-inflammatory, anticancer, antidiabetic, anti-toxicity, cardiovascular, and nervous protective capacities . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Cyanidin 3-xylosyl(feruloylglucosyl)galactoside involves interactions with biomolecules and changes in gene expression. It does not directly interact with AMPK but activates AMPK through the adiponectin receptor signaling pathway . This activation leads to a decrease in blood glucose levels and does not hinder muscle protein synthesis .

Temporal Effects in Laboratory Settings

The effects of Cyanidin 3-xylosyl(feruloylglucosyl)galactoside can change over time in laboratory settings. It shares a common biosynthesis pathway and analogous stability with other anthocyanins . The results seen in in vitro studies may not apply when it is consumed due to its low bioavailability .

Dosage Effects in Animal Models

The effects of Cyanidin 3-xylosyl(feruloylglucosyl)galactoside can vary with different dosages in animal models. Benefits have been seen with blood sugar reductions in the range of 150mg/kg bodyweight, a dose well above what is achieved through foods .

Metabolic Pathways

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside is involved in various metabolic pathways. It is part of the phenylpropanoid pathway, which is activated under stress conditions .

属性

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H46O23/c1-57-26-8-16(2-5-21(26)45)3-7-30(49)58-14-28-32(51)34(53)37(56)40(63-28)60-15-29-33(52)35(54)39(65-41-36(55)31(50)24(48)13-59-41)42(64-29)62-27-12-19-22(46)10-18(43)11-25(19)61-38(27)17-4-6-20(44)23(47)9-17/h2-12,24,28-29,31-37,39-42,48,50-56H,13-15H2,1H3,(H4-,43,44,45,46,47,49)/p+1/t24-,28-,29-,31+,32-,33+,34+,35+,36-,37-,39-,40-,41+,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQNMJSHMPEZCV-JHCRVGSQSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4=CC5=C(C=C(C=C5[O+]=C4C6=CC(=C(C=C6)O)O)O)O)OC7C(C(C(CO7)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)OC4=CC5=C(C=C(C=C5[O+]=C4C6=CC(=C(C=C6)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H47O23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162083 | |

| Record name | Cyanidin 3-xylosyl(feruloylglucosyl)galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

919.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142561-99-7 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[[O-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl-(1→6)-O-[β-D-xylopyranosyl-(1→2)]-β-D-galactopyranosyl]oxy]-1-benzopyrylium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142561-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanidin 3-xylosyl(feruloylglucosyl)galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142561997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanidin 3-xylosyl(feruloylglucosyl)galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANIDIN 3-XYLOSYL(FERULOYLGLUCOSYL)GALACTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O2Q20ZHT0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Chlorophenyl)ethenyl]quinoline](/img/structure/B1652259.png)

![Tert-butyl (4-vinylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B1652260.png)

![2-(4-Isopropyl-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1652263.png)

![1-[(2-Bromoethyl)sulfanyl]-4-methylbenzene](/img/structure/B1652264.png)

![N-[(4-methylphenyl)carbamothioyl]acetamide](/img/structure/B1652265.png)

![4-Methoxy-3-(4-methylphenyl)sulfonyloxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol](/img/structure/B1652266.png)

![3-Bicyclo[3.2.1]octanylmethanamine](/img/structure/B1652271.png)

![6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B1652278.png)

![(3As,6Ar)-2-(3-Fluorobenzyl)Hexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One](/img/structure/B1652281.png)